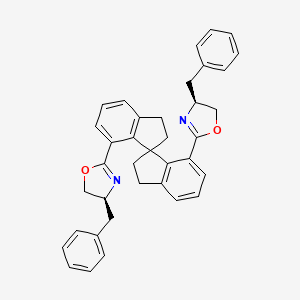
(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by its spirobiindane core, which is a bicyclic structure, and the presence of two oxazoline rings attached to benzyl groups. The stereochemistry of the compound is defined by the (Sa) and (S) configurations, which contribute to its specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirobiindane Core: This step involves the cyclization of appropriate precursors to form the spirobiindane structure.
Introduction of Oxazoline Rings: The oxazoline rings are introduced through a series of reactions involving the condensation of amino alcohols with carboxylic acids or their derivatives.
Attachment of Benzyl Groups: The final step involves the benzylation of the oxazoline rings to obtain the desired compound.
Industrial Production Methods
Industrial production of (Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane may involve optimization of the synthetic route to improve yield and scalability. This can include the use of high-throughput screening for reaction conditions, the development of more efficient catalysts, and the implementation of continuous flow processes.
化学反应分析
Types of Reactions
(Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the spirobiindane core.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as catalysts for chemical reactions.
作用机制
The mechanism of action of (Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form complexes with metals, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and other non-covalent interactions allows it to modulate biological pathways by binding to specific proteins or enzymes.
相似化合物的比较
Similar Compounds
Salicylic Acid: A phenolic compound with multiple roles in plant and human biology.
Aspirin (Acetylsalicylic Acid): A widely used drug with anti-inflammatory and analgesic properties.
Benzoic Acid: A simple aromatic carboxylic acid used in various chemical applications.
Uniqueness
(Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane is unique due to its spirobiindane core and the presence of chiral oxazoline rings. This combination of structural features imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and other applications.
属性
分子式 |
C37H34N2O2 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-2-[4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2/t29-,30-,37?/m0/s1 |
InChI 键 |
WEDVZYDCWKSPHM-KLCUDZNTSA-N |
手性 SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8 |
规范 SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


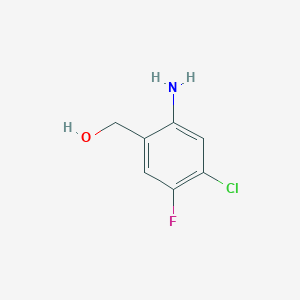
![[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate](/img/structure/B12859228.png)
![2,4-Diiodobenzo[d]oxazole](/img/structure/B12859231.png)
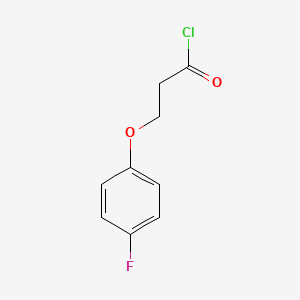
![2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12859243.png)
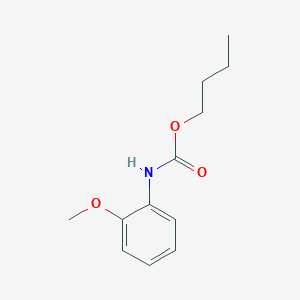

![2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12859255.png)


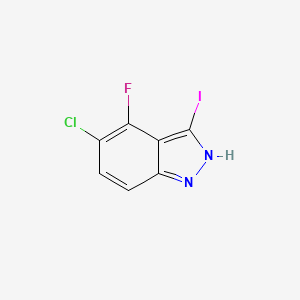

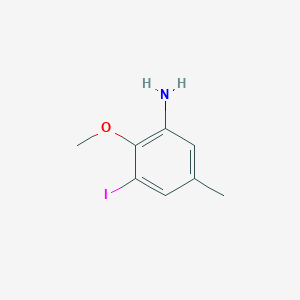
![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
